molecular formula C19H18ClN3O B12204294 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-chlorophenyl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-chlorophenyl)methanone

Cat. No.: B12204294
M. Wt: 339.8 g/mol
InChI Key: JIGCPLFQKYBUQB-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a piperidine moiety, linked to a chlorophenyl group via a methanone bridge. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with 4-chlorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for binding to various biological targets, which can be useful in drug discovery and development.

Medicine

In medicine, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The chlorophenyl group contributes to the overall hydrophobicity, facilitating the compound’s interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole]
  • [N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1’-biphenyl-2-sulfonamide]

Uniqueness

Compared to similar compounds, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone stands out due to its unique combination of functional groups. The presence of both benzimidazole and piperidine rings, along with the chlorophenyl group, imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H18ClN3O/c20-15-7-5-14(6-8-15)19(24)23-11-9-13(10-12-23)18-21-16-3-1-2-4-17(16)22-18/h1-8,13H,9-12H2,(H,21,22)

InChI Key

JIGCPLFQKYBUQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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